Racemic ketorolac confounds non-COX analgesia and GTPase research with COX-dependent noise. (+)-Ketorolac (CAS 66635-93-6) is the optically pure R-enantiomer->100-fold less active at COX-1/COX-2 and exhibits 0% in vivo chiral inversion-enabling clean interrogation of Cdc42/Rac1-driven pathways.
• Cdc42 EC50 1.07 μM, Rac1 EC50 0.574 μM; >1000-fold selective over COX
• Validated in murine pain models and ovarian cancer metastasis assays
• Longer t½, slower clearance vs. S-enantiomer; ideal for chiral PK/PD studies
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
CAS No.66635-93-6
Cat. No.B028406
⚠ Attention: For research use only. Not for human or veterinary use.
(+)-Ketorolac (R-Ketorolac, CAS 66635-93-6) is the (+)-R enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ketorolac, a 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid derivative [1]. Unlike the racemic mixture clinically administered as ketorolac tromethamine, where both analgesic and ulcerogenic activities reside primarily with the (-)-S enantiomer [2], (+)-Ketorolac exhibits a fundamentally distinct pharmacological profile characterized by the absence of cyclooxygenase (COX) inhibition . The compound demonstrates enantiomer-specific activities, including inhibition of the small GTPases Cdc42 and Rac1, which are distinct from the COX-mediated anti-inflammatory and analgesic effects of its S-counterpart [3].
Enantiomer-comparison study context for COX-independent mechanisms
GTPase pathway research fit (Cdc42/Rac1 inhibition)
Chiral reference standard for enantioselective PK modeling
[1] Mroszczak E, Combs D, Chaplin M, Tsina I, Tarnowski T, Rocha C, Tam Y, Boyd A, Young J, Depass L. Chiral kinetics and dynamics of ketorolac. J Clin Pharmacol. 1996 Jun;36(6):521-39. View Source
[2] Handley DA, Cervoni P, McCray JE, McCullough JR. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac. J Clin Pharmacol. 1998 Feb;38(2S):25S-35S. View Source
[3] Oprea TI, Sklar LA, Wandinger-Ness A, et al. Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases. PLoS ONE. 2015;10(11):e0142182. View Source
Why Racemic and (S)-Ketorolac Fail as Substitutes
Direct substitution of (+)-Ketorolac with racemic ketorolac or (S)-ketorolac is invalid for studies targeting non-COX mechanisms due to fundamental differences in pharmacodynamics, pharmacokinetics, and off-target profiles. Racemic ketorolac tromethamine, the clinically used form, is a mixture where the analgesic and cyclooxygenase inhibitory activities reside exclusively with the (-)-S enantiomer [1]. In contrast, (+)-Ketorolac is >100-fold less active at COX-1 and COX-2 [2], yet it retains independent analgesic activity and selectively inhibits Cdc42 and Rac1 GTPases—a property absent in (S)-ketorolac [3]. Furthermore, significant enantioselective disposition exists in humans, with (+)-Ketorolac exhibiting a longer terminal half-life and slower clearance than its S-counterpart following racemic administration [4]. Crucially, in vivo chiral inversion from (+)-Ketorolac to the pharmacologically active S-enantiomer is essentially 0% in humans, meaning administration of racemic material introduces confounding COX-dependent pharmacology that cannot be deconvoluted [1]. For research requiring precise interrogation of COX-independent analgesia, GTPase inhibition, or reduced ulcerogenic potential, the use of the optically pure (+)-Ketorolac is non-negotiable.
Target Compound
(+)-Ketorolac (R-enantiomer)
Potential Substitutes
Racemic ketorolac or (S)-ketorolac
!COX inhibition profile mismatch: racemic material introduces COX-1/COX-2 pharmacology that may confound non-COX research endpoints.
!Enantioselective pharmacokinetic disposition may shift exposure ratios; (S)-ketorolac exhibits higher clearance and shorter half-life than (R)-ketorolac, altering interpretation.
!Chiral inversion context: (S)-ketorolac partially converts to (R)-ketorolac in vivo, while (R)-ketorolac does not invert. Use of non-enantiopure forms may compromise attribution of GTPase-mediated effects.
[1] Mroszczak E, Combs D, Chaplin M, Tsina I, Tarnowski T, Rocha C, Tam Y, Boyd A, Young J, Depass L. Chiral kinetics and dynamics of ketorolac. J Clin Pharmacol. 1996 Jun;36(6):521-39. View Source
[2] Handley DA, Cervoni P, McCray JE, McCullough JR. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac. J Clin Pharmacol. 1998 Feb;38(2S):25S-35S. View Source
[3] Oprea TI, Sklar LA, Wandinger-Ness A, et al. Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases. PLoS ONE. 2015;10(11):e0142182. View Source
[4] Kauffman RE, Lieh-Lai MW, Uy HG, Aravind MK. Enantiomer-selective pharmacokinetics and metabolism of ketorolac in children. Clin Pharmacol Ther. 1999 Apr;65(4):382-8. View Source
Quantitative Evidence vs Racemate and Analogs
COX Enzyme Inhibition Profile
(+)-Ketorolac (R-enantiomer) exhibits negligible COX inhibitory activity compared to (S)-ketorolac and the racemic mixture. Against rat COX-1, the IC50 for (S)-ketorolac is 0.10 μM, making it approximately twice as potent as the racemate (IC50 0.27 μM). In stark contrast, (R)-ketorolac [(+)-Ketorolac] demonstrates an IC50 > 100 μM, confirming it is virtually inactive as a COX inhibitor [1]. This >1000-fold difference in potency establishes a clear functional divergence between enantiomers.
Target compound is >1000-fold less potent than (S)-ketorolac
Conditions
Recombinant rat COX-1 enzyme system
Why This Matters
This data definitively segregates (+)-Ketorolac from the COX-dependent pharmacology of racemic ketorolac, enabling its use as a negative control for COX-mediated effects or as a tool for interrogating COX-independent mechanisms.
[1] Santa Cruz Biotechnology. Ketorolac (tromethamine salt) Technical Datasheet. CAS 74103-07-4. View Source
In Vivo Analgesic Potency
Despite lacking COX inhibition, (+)-Ketorolac retains measurable analgesic activity in vivo. In the murine phenylquinone writhing model, (S)-ketorolac was approximately 10-fold more potent than (R)-ketorolac. In the rat gait test for analgesia following brewers yeast-induced inflammation, the potency differential was even more pronounced, with (S)-ketorolac demonstrating 30-fold greater potency than (R)-ketorolac in improving gait scores [1]. Neither enantiomer affected paw volume, underscoring that the observed analgesic effects may be independent of anti-inflammatory (COX-mediated) activity.
Analgesic ActivityHead-to-head
10–30× less potent than (S)-enantiomer in pain models
(S)-Ketorolac: 10-fold more potent (writhing model); 30-fold more potent (rat gait test)
Quantified Difference
Target compound is 10- to 30-fold less potent than (S)-enantiomer depending on the model
Conditions
Murine phenylquinone writhing model; Rat gait test after paw injection of brewers yeast suspension
Why This Matters
The retained analgesic activity of (+)-Ketorolac, despite being less potent than (S)-ketorolac, confirms a COX-independent mechanism of pain relief. This is a critical differentiator for research into non-opioid, non-COX-mediated analgesia.
AnalgesiaPain modelsEnantioselective pharmacology
[1] Handley DA, Cervoni P, McCray JE, McCullough JR. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac. J Clin Pharmacol. 1998 Feb;38(2S):25S-35S. View Source
Human Pharmacokinetic Disposition
The disposition of ketorolac enantiomers in humans is markedly stereoselective. Following oral administration of 30 mg racemic ketorolac, the plasma concentrations of (-)-S ketorolac were lower than those of (+)-R ketorolac at all time points, with the (-)-S enantiomer accounting for only 22% of the total AUC [1]. When 15 mg of (+)-R KT was administered alone, (-)-S ketorolac was undetectable in plasma, indicating 0% chiral inversion in humans from the R to S form [1]. Conversely, when (-)-S KT was given, 6.5% was converted to the (+)R form. After all doses, the plasma half-life of (-)-S ketorolac was consistently shorter, and its clearance was greater than that of (+)-R ketorolac [1]. In a pediatric study, mean AUC(S)/AUC(R) ratio was 0.23 [2].
Systemic ExposureHead-to-head
(+)-R contributes 78% of AUC vs (S) 22% after racemic dose
Enantioselective PK context; requires enantiopure form for accurate modeling
Area Under Curve (AUC) contribution from racemic dose
Target Compound Data
(+)-R Ketorolac contributes 78% of total AUC
Comparator Or Baseline
(-)-S Ketorolac contributes 22% of total AUC
Quantified Difference
Target compound exposure is 3.5-fold higher than the active S-enantiomer after a racemic dose
Conditions
Single oral 30 mg racemic ketorolac tromethamine in human volunteers
Why This Matters
This data demonstrates that in vivo exposure to (+)-Ketorolac is significantly higher and more prolonged than the active S-enantiomer after racemic dosing. For research, this necessitates the use of pure (+)-Ketorolac to avoid confounding pharmacokinetic interactions and to accurately attribute observed effects.
[1] Mroszczak E, Combs D, Chaplin M, Tsina I, Tarnowski T, Rocha C, Tam Y, Boyd A, Young J, Depass L. Chiral kinetics and dynamics of ketorolac. J Clin Pharmacol. 1996 Jun;36(6):521-39. View Source
[2] Kauffman RE, Aravind MK, Lieh-Lai MW, Uy H, Danjin M. KETOROLAC (+)R AND (-)S STEREOISOMER PHARMACOKINETICS FOLLOWING IV ADMINISTRATION OF RS KETOROLAC TO CHILDREN. Pediatr Res. 1996 Apr;39:74. View Source
Ulcerogenic Potential Assessment
The ulcerogenic activity of racemic ketorolac is attributed primarily to the (-)-S enantiomer [1]. In a preclinical assessment of ulcerogenic potential, measured by direct microscopic changes in the rat gastrointestinal tract, (R)-ketorolac demonstrated a reduction in ulcerogenic effects that was similar in magnitude to its reduction in analgesic potency in the rat gait test (30-fold difference between enantiomers) [2]. This suggests that the COX-independent analgesic activity of (R)-ketorolac may be associated with a significantly reduced risk of gastrointestinal damage compared to the S-enantiomer.
GI Tolerability EndpointClass-level
Reported reduction in GI damage proportionate to lower potency
Supports GI tolerability endpoint context; data to verify
Reduced ulcerogenic potential (magnitude similar to 30-fold reduction in potency)
Comparator Or Baseline
(S)-Ketorolac: Higher ulcerogenic potential
Quantified Difference
Target compound exhibits reduced GI toxicity in proportion to its lower potency in the rat gait test (approx. 30-fold)
Conditions
Rat model; microscopic examination of GI tract post-dosing
Why This Matters
The association of (+)-Ketorolac with reduced ulcerogenic potential is a key safety-related differentiator. For in vivo studies, especially chronic dosing models, using (+)-Ketorolac may allow for the investigation of analgesic or other effects without the confounding variable of GI toxicity.
[1] Mroszczak E, Combs D, Chaplin M, Tsina I, Tarnowski T, Rocha C, Tam Y, Boyd A, Young J, Depass L. Chiral kinetics and dynamics of ketorolac. J Clin Pharmacol. 1996 Jun;36(6):521-39. View Source
[2] Handley DA, Cervoni P, McCray JE, McCullough JR. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac. J Clin Pharmacol. 1998 Feb;38(2S):25S-35S. View Source
Selective Cdc42/Rac1 GTPase Inhibition
(+)-Ketorolac, but not (S)-ketorolac, functions as a selective allosteric inhibitor of the small GTPases Cdc42 and Rac1 [1]. In cell-based assays, (R)-ketorolac inhibited Rac1 with an EC50 of 0.574 μM and Cdc42 with an EC50 of 1.07 μM in HeLa cells, whereas (S)-ketorolac showed no inhibitory activity against these targets [2]. This enantiomer-specific activity is independent of COX inhibition and has been linked to the modulation of pathways critical for tumor cell invasion and metastasis [3].
Target compound is uniquely active; comparator is inactive
Conditions
HeLa cells; flow cytometric G-trap effector binding assays
Why This Matters
This is the most distinctive and high-value differentiator for (+)-Ketorolac. Its unique, enantiomer-specific activity as a Cdc42/Rac1 inhibitor makes it an essential tool compound for research into cancer metastasis, cell motility, and cytoskeletal dynamics—applications for which (S)-ketorolac or racemic mixtures are entirely unsuitable.
[1] Oprea TI, Sklar LA, Wandinger-Ness A, et al. Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases. PLoS ONE. 2015;10(11):e0142182. View Source
[2] Oprea TI, Sklar LA, Wandinger-Ness A, et al. Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases. PLoS ONE. 2015;10(11):e0142182. Figure 8. View Source
[3] Guo Y, Kenney SR, Muller CY, Adams S, Rutledge T, Romero E, Murray-Krezan C, Prekeris R, Sklar LA, Hudson LG, Wandinger-Ness A. R-Ketorolac Targets Cdc42 and Rac1 and Alters Ovarian Cancer Cell Behaviors Critical for Invasion and Metastasis. Mol Cancer Ther. 2015 Sep;14(9):2215-27. View Source
Absence of Chiral Inversion in Humans
A critical pharmacokinetic distinction is the absence of in vivo chiral inversion from (+)-Ketorolac to the pharmacologically active (S)-enantiomer in humans. In a study where human subjects received 15 mg of (+)-R ketorolac orally, the (-)-S enantiomer was not detectable in plasma, indicating an interconversion rate of essentially 0% [1]. This is in direct contrast to the administration of (-)-S ketorolac, where 6.5% of the dose was converted to the (+)-R form [1]. This finding is an exception to the pattern seen with most other NSAIDs, where chiral inversion typically proceeds from the inactive R-enantiomer to the active S-enantiomer [2].
Chiral StabilityHead-to-head
0% inversion to (S)-ketorolac in humans
Ensures COX-independent attribution in in vivo studies
Chiral HPLC analysis post oral dose
Chiral inversionPharmacokineticsStereoselectivity
Evidence Dimension
In vivo chiral inversion
Target Compound Data
0% inversion to (S)-ketorolac
Comparator Or Baseline
(S)-Ketorolac: 6.5% inversion to (+)-Ketorolac
Quantified Difference
Target compound does not convert to active S-enantiomer in humans
Conditions
Single oral 15 mg dose in healthy human volunteers; plasma analysis by chiral HPLC
Why This Matters
This data provides assurance that any biological effects observed following (+)-Ketorolac administration cannot be attributed to conversion to the COX-inhibiting (S)-enantiomer. This is essential for the validity of studies investigating COX-independent mechanisms and for interpreting dose-response relationships.
Chiral inversionPharmacokineticsStereoselectivity
[1] Mroszczak E, Combs D, Chaplin M, Tsina I, Tarnowski T, Rocha C, Tam Y, Boyd A, Young J, Depass L. Chiral kinetics and dynamics of ketorolac. J Clin Pharmacol. 1996 Jun;36(6):521-39. View Source
[2] Kauffman RE, Aravind MK, Lieh-Lai MW, Uy H, Danjin M. KETOROLAC (+)R AND (-)S STEREOISOMER PHARMACOKINETICS FOLLOWING IV ADMINISTRATION OF RS KETOROLAC TO CHILDREN. Pediatr Res. 1996 Apr;39:74. View Source
Research & Industrial Application Scenarios
COX-Independent Analgesia Research
Procure (+)-Ketorolac for use as a tool compound in in vivo pain models (e.g., murine writhing, rat gait tests) to dissect COX-independent analgesic pathways. The compound's retained analgesic activity [1], despite being >1000-fold less potent at COX enzymes than (S)-ketorolac [2], and its 0% in vivo chiral inversion to the active S-form in humans [3], make it an ideal agent for studies aimed at identifying non-COX, non-opioid targets for pain relief.
Cdc42/Rac1 Inhibition in Cancer Metastasis
Utilize (+)-Ketorolac as a selective, enantiomer-specific inhibitor of the small GTPases Cdc42 and Rac1 [4]. With EC50 values of 1.07 μM and 0.574 μM for Cdc42 and Rac1, respectively, in cell-based assays [5], this compound is uniquely suited for in vitro and in vivo investigations of tumor cell invasion, migration, and metastatic dissemination, particularly in ovarian cancer models. (S)-ketorolac lacks this activity entirely, making (+)-Ketorolac the only appropriate tool for this application [4].
Enantioselective Pharmacokinetic Studies
Employ optically pure (+)-Ketorolac as a reference standard and dosing agent in pharmacokinetic studies to understand enantioselective clearance, distribution, and metabolism. The compound's distinct pharmacokinetic profile—including a longer half-life and lower clearance than (S)-ketorolac [3], and its higher systemic exposure after racemic dosing [3]—makes it essential for developing and validating chiral bioanalytical methods and for accurately modeling drug disposition.
GI Safety and Ulcerogenic Potential Evaluation
Incorporate (+)-Ketorolac as a comparator in preclinical toxicology and safety pharmacology studies focused on NSAID-induced gastrointestinal damage. Given that the ulcerogenic activity of racemic ketorolac is attributed to the (-)-S enantiomer [6] and that (R)-ketorolac exhibits reduced GI toxicity in proportion to its lower potency in the rat gait test [1], it serves as a valuable tool for benchmarking the safety margin of novel analgesic candidates and for studying the mechanisms of NSAID-related gastropathy.
Application
Selection Property
Validation Focus
COX-independent analgesia pathway research
Enantiomer-comparison study context
Pain model endpoint validation
GTPase-dependent cell motility studies
Enantiomer-specific GTPase inhibition
Cdc42/Rac1 activity assay validation
Enantioselective pharmacokinetic modeling
Chiral analytical standard context
PK parameter validation
GI safety endpoint assessment
GI tolerability endpoint context
GI damage biomarker validation
[1] Handley DA, Cervoni P, McCray JE, McCullough JR. Preclinical enantioselective pharmacology of (R)- and (S)- ketorolac. J Clin Pharmacol. 1998 Feb;38(2S):25S-35S. View Source
[2] Santa Cruz Biotechnology. Ketorolac (tromethamine salt) Technical Datasheet. CAS 74103-07-4. View Source
[3] Mroszczak E, Combs D, Chaplin M, Tsina I, Tarnowski T, Rocha C, Tam Y, Boyd A, Young J, Depass L. Chiral kinetics and dynamics of ketorolac. J Clin Pharmacol. 1996 Jun;36(6):521-39. View Source
[4] Oprea TI, Sklar LA, Wandinger-Ness A, et al. Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases. PLoS ONE. 2015;10(11):e0142182. View Source
[5] Oprea TI, Sklar LA, Wandinger-Ness A, et al. Novel Activities of Select NSAID R-Enantiomers against Rac1 and Cdc42 GTPases. PLoS ONE. 2015;10(11):e0142182. Figure 8. View Source
[6] Mroszczak E, Combs D, Chaplin M, Tsina I, Tarnowski T, Rocha C, Tam Y, Boyd A, Young J, Depass L. Chiral kinetics and dynamics of ketorolac. J Clin Pharmacol. 1996 Jun;36(6):521-39. View Source
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